1,4-Dibromo-2-chlorobenzene
Overview
Description
1,4-Dibromo-2-chlorobenzene is an organic compound with the molecular formula C6H3Br2Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .
Mechanism of Action
Target of Action
The primary target of 1,4-Dibromo-2-chlorobenzene is the aromatic ring of benzene . The compound interacts with the pi electrons in the aromatic ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Pharmacokinetics
The compound’s molecular formula is chbrcl, and it has an average mass of 270349 Da and a monoisotopic mass of 267828979 Da . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the positively charged benzenonium intermediate formed in the first step of the reaction .
Biochemical Analysis
Biochemical Properties
1,4-Dibromo-2-chlorobenzene plays a role in biochemical reactions primarily due to its halogenated aromatic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo electrophilic aromatic substitution reactions, where it interacts with nucleophiles such as hydroxide ions or water. These interactions can lead to the formation of different substituted benzene derivatives . The compound’s halogen atoms can also participate in halogen bonding, influencing the binding affinity and specificity of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in detoxification processes, such as cytochrome P450 enzymes, by forming stable complexes with the enzyme’s active site. This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biochemical properties and effects on cells. In in vitro and in vivo studies, the compound’s temporal effects can be monitored by assessing changes in cellular function, gene expression, and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects can be observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates and metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its toxicity and overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
1,4-Dibromo-2-chlorobenzene can be synthesized through various methods. One common synthetic route involves the bromination of 2-chlorobenzene. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include elevated temperatures to facilitate the substitution reaction .
Industrial production methods may involve the use of more efficient and scalable processes. For instance, the Sandmeyer reaction, which involves the diazotization of 2-chloroaniline followed by bromination, is a well-known method for producing bromochlorobenzenes .
Chemical Reactions Analysis
1,4-Dibromo-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced to form 1,4-dibromo-2-chlorocyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1,4-dibromobenzene .
Scientific Research Applications
1,4-Dibromo-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential biological activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1,4-Dibromo-2-chlorobenzene can be compared with other bromochlorobenzenes, such as:
1-Bromo-2-chlorobenzene: This compound has only one bromine and one chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
1,3-Dibromo-2-chlorobenzene: The different positioning of the bromine atoms affects its reactivity and the types of reactions it can undergo.
1,4-Dibromobenzene: Lacking the chlorine atom, this compound has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,4-dibromo-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWQAATYMJIWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369182 | |
Record name | 1,4-dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-24-0 | |
Record name | 1,4-dibromo-2-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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